Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
Description
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C₉H₇N₃O₂ (calculated from and ). It serves as a key intermediate in medicinal chemistry, particularly in synthesizing Janus kinase (JAK) inhibitors like ruxolitinib (). Its structure comprises a pyrrolo[2,3-d]pyrimidine core, a bicyclic system fused with a pyrimidine ring, and a methyl ester group at position 4. The compound is identified by CAS numbers 35808-68-5 and 1095822-17-5, with variations likely due to regiochemical or synthetic differences ().
Properties
IUPAC Name |
methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLUFZHAPSKJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725554 | |
| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-17-5 | |
| Record name | Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with methanol in the presence of a base such as sodium methoxide. This reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by a methoxy group, forming the desired methyl ester .
Industrial Production Methods
Industrial production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of non-hazardous solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate has shown promise in the development of pharmaceuticals due to its ability to interact with various biological targets:
- Antitubercular Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis, suggesting its potential as an antitubercular agent.
- Kinase Inhibitors : The compound serves as a precursor for synthesizing kinase inhibitors, which are crucial in treating cancers and autoimmune disorders. For instance, it has been used in the synthesis of the Janus kinase inhibitor INCB018424, which is effective against various diseases .
Biological Research
This compound influences several biochemical pathways:
- Cell Signaling Modulation : The compound has been shown to modulate cell signaling pathways, affecting cellular functions such as apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
- Interaction Studies : It interacts with various biological targets, which is essential for understanding its mechanism of action and therapeutic potential. These interactions can lead to the development of new drugs targeting specific diseases .
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex heterocyclic compounds:
- Synthesis of Derivatives : The compound can undergo various chemical transformations, including oxidation and reduction reactions, leading to a range of substituted pyrrolopyrimidine derivatives with diverse chemical and biological properties.
Case Study 1: Antitubercular Activity
A study demonstrated that derivatives of this compound exhibited significant inhibition against Mycobacterium tuberculosis. The biochemical pathways affected by these compounds were analyzed to understand their mechanism of action better. This research underlines the compound's potential as a lead for new antitubercular drugs.
Case Study 2: JAK Inhibitor Development
Research focused on developing JAK inhibitors based on this compound led to the identification of a novel compound with an IC50 value of 8.5 nM against JAK1. This compound exhibited selectivity over JAK2 and showed efficacy in preclinical models of autoimmune disease, highlighting its therapeutic potential in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide and thereby exerting anti-inflammatory effects . Additionally, it can act as a kinase inhibitor, interfering with cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Key Structural and Functional Insights
Positional Isomerism : Analogs with ester groups at positions 5 or 6 (e.g., methyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate, CAS 1234615-76-9) exhibit distinct electronic profiles, altering binding affinity in kinase inhibitors ().
Amino Group (): Increases hydrophilicity, improving aqueous solubility for drug formulations. Chloro and Hydroxy Groups (): Chlorine enhances electrophilicity, while hydroxy groups facilitate hydrogen bonding in biological targets.
Ester Chain Length : Ethyl esters () increase lipophilicity compared to methyl esters, affecting membrane permeability and metabolic stability.
Biological Activity
Methyl 7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, particularly its potential as an anticancer agent and its inhibitory effects on specific kinases, which are crucial in various signaling pathways.
Chemical Structure and Properties
This compound belongs to a class of compounds known for their nitrogen-containing heterocycles. The structure features a pyrrolopyrimidine core, which is essential for its biological activity. The presence of various functional groups can significantly influence the compound's interaction with biological targets.
Anticancer Activity
Research has shown that derivatives of pyrrolo[2,3-D]pyrimidine exhibit potent anticancer properties. For instance, studies have reported the synthesis of several derivatives that target various cancer cell lines:
- Compound 5n : Exhibited an IC50 of 2.7 nM against PAK4 and demonstrated significant activity against the MV4-11 cell line (IC50 = 7.8 nM) while inducing apoptosis and cell cycle arrest in the G0/G1 phase .
- Compound 5l : Showed varied cytotoxicity across different cancer cell lines, indicating that structural modifications can lead to enhanced activity .
The following table summarizes the IC50 values of selected pyrrolo[2,3-D]pyrimidine derivatives against different cancer cell lines:
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| 5n | MV4-11 | 7.8 |
| 5o | MV4-11 | 38.3 |
| 5l | HeLa | Varies |
| Compound A7 | Xoo | EC50 values |
Kinase Inhibition
This compound and its derivatives have been identified as inhibitors of various kinases, including PAK4 and CDPKs involved in malaria:
- PAK4 Inhibition : Compounds derived from this scaffold have shown promising results as PAK4 inhibitors, crucial for tumor progression .
- CDPK Inhibition : Inhibitory activities against Plasmodium falciparum CDPKs have been reported with IC50 values ranging from 0.210 to 0.530 μM for specific derivatives .
The biological activity of this compound is largely attributed to its ability to bind and inhibit specific kinases through molecular interactions such as hydrogen bonding and hydrophobic interactions. For instance:
- The docking studies indicate that compound 5n binds effectively to PAK4 via multiple interactions, enhancing its inhibitory effect .
- The structural modifications at key positions on the pyrrolo[2,3-D]pyrimidine core can alter binding affinity and selectivity towards different kinases .
Case Studies
Several case studies illustrate the effectiveness of this compound in preclinical settings:
- In Vitro Studies : Various derivatives were tested against cancer cell lines like HeLa and MDA-MB-231, showing significant cytotoxicity with IC50 values indicating potent activity.
- In Vivo Models : Animal models demonstrated that certain derivatives could reduce tumor size significantly compared to control groups, suggesting their potential for therapeutic use.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate, and what purification methods are effective?
- Answer: The synthesis typically involves multi-step reactions, including coupling, cyclization, and deprotection. For example, a related pyrrolo[2,3-d]pyrimidine derivative was synthesized via:
- Step 1: Coupling of a pyrimidine precursor (e.g., 2,4-dichloro-5-iodopyrimidine) with a diethoxyprop-1-yne derivative under Pd/Cu catalysis in THF .
- Step 2: Amine substitution using methyl 1-aminocyclohexane-1-carboxylate in DMAc at 60°C .
- Step 3: Cyclization with TBAF in THF to form the pyrrolo[2,3-d]pyrimidine core .
- Purification: Column chromatography (silica gel, EtOAc/hexane) is standard, while recrystallization may optimize purity for crystalline intermediates .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring connectivity (e.g., methyl ester at ~3.8 ppm, pyrrole protons at ~6.5–7.5 ppm) .
- Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 396 [M + H]⁺) validate the molecular formula .
- HPLC: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability for this compound derivatives?
- Answer:
- Catalyst Screening: Pd(PPh₃)₂Cl₂/CuI systems in THF enhance cross-coupling efficiency for alkyne intermediates .
- Solvent Optimization: Replacing DMAc with DMF or DMSO improves solubility during amine substitution steps .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., cyclization from 12 h to 2 h) while maintaining yield .
- Scale-Up Considerations: Batch process refinement (e.g., controlled addition of TBAF) minimizes side reactions during cyclization .
Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
- Answer:
- Kinase Selectivity Profiling: Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify off-target effects. For example, ethyl-substituted analogs show EGFR/Her2 inhibition, while methyl esters may favor JAK1 selectivity .
- Crystallographic Analysis: Resolve binding modes (e.g., ATP-competitive vs. allosteric) using X-ray structures of kinase-inhibitor complexes .
- Meta-Analysis: Compare IC₅₀ values across studies, accounting for assay conditions (e.g., ATP concentration, cell lines) .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties for in vivo studies?
- Answer:
- Ester Hydrolysis Resistance: Replace the methyl ester with a tert-butyl or pivaloyloxymethyl group to reduce first-pass metabolism .
- Solubility Enhancement: Introduce polar groups (e.g., morpholine, piperazine) at the 6-position without compromising kinase binding .
- Prodrug Design: Conjugate with sulfonamide or phosphate groups to improve bioavailability, as seen in irreversible menin-MLL inhibitors .
Methodological Challenges
Q. What experimental protocols validate the compound’s role in disrupting protein-protein interactions (e.g., menin-MLL)?
- Answer:
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) between the compound and menin .
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in leukemia cell lysates .
- Gene Expression Profiling: RNA-seq analysis of MLL-rearranged cells post-treatment identifies downstream pathway modulation (e.g., HOXA9/MEIS1 downregulation) .
Q. How do researchers address variability in cyclization efficiency during pyrrolo[2,3-d]pyrimidine synthesis?
- Answer:
- Temperature Control: Maintain 60°C during TBAF-mediated cyclization to avoid over-dehydration .
- Protecting Group Strategy: Use diethoxymethyl groups to stabilize intermediates, followed by acidic hydrolysis (HOAc/H₂O) to yield aldehyde precursors .
- Reaction Monitoring: TLC (Rf = 0.3 in EtOAc/hexane 1:1) tracks progress and identifies byproducts early .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
